6-(Thiophen-2-yl)morpholin-3-one structure elucidation
6-(Thiophen-2-yl)morpholin-3-one structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of 6-(Thiophen-2-yl)morpholin-3-one
Introduction
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides a comprehensive, in-depth exploration of the techniques and logical framework required for the structural elucidation of 6-(Thiophen-2-yl)morpholin-3-one, a novel heterocyclic compound with potential applications in medicinal chemistry. The morpholine and thiophene moieties are prevalent in a number of pharmacologically active compounds.[1][2] This document will serve as a technical whitepaper, detailing the integrated use of modern spectroscopic methods to confirm the molecular structure of this target compound.
A plausible synthetic route for 6-(Thiophen-2-yl)morpholin-3-one is hypothesized to provide a foundational understanding of the expected molecular framework. The subsequent sections will detail the application and interpretation of High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) techniques. The causality behind experimental choices and the interpretation of spectral data will be emphasized, ensuring a robust and self-validating approach to structural confirmation.
Hypothetical Synthesis Workflow
A logical synthetic approach to 6-(Thiophen-2-yl)morpholin-3-one could involve a multi-step process starting from commercially available precursors. The following diagram outlines a potential synthetic pathway, providing a clear basis for the expected final structure.
Caption: Hypothetical synthetic workflow for 6-(Thiophen-2-yl)morpholin-3-one.
High-Resolution Mass Spectrometry (HRMS)
The initial and most critical step in structure elucidation is the determination of the elemental composition. HRMS provides a highly accurate mass measurement, allowing for the calculation of the molecular formula. For 6-(Thiophen-2-yl)morpholin-3-one, the expected molecular formula is C₈H₉NO₂S.
| Parameter | Expected Value |
| Molecular Formula | C₈H₉NO₂S |
| Monoisotopic Mass | 183.0354 Da |
| Nominal Mass | 183 Da |
| Common Adducts (ESI+) | [M+H]⁺, [M+Na]⁺, [M+K]⁺ |
The observation of a molecular ion peak corresponding to the calculated exact mass with an error of less than 5 ppm would provide strong evidence for the proposed elemental composition.[3] Further analysis of the fragmentation pattern in the mass spectrum can offer preliminary structural insights. Key expected fragments would arise from the cleavage of the morpholinone ring and the loss of the thiophene moiety.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The spectrum of 6-(Thiophen-2-yl)morpholin-3-one is expected to exhibit characteristic absorption bands for the amide, ether, and thiophene components.
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~3300 | N-H | Stretching |
| ~3100 | C-H (thiophene) | Stretching |
| ~2900 | C-H (aliphatic) | Stretching |
| ~1670 | C=O (amide) | Stretching |
| ~1520 | C=C (thiophene) | Stretching |
| ~1100 | C-O-C (ether) | Stretching |
The presence of a strong absorption band around 1670 cm⁻¹ is particularly diagnostic for the carbonyl group of the morpholin-3-one ring. The N-H stretch will likely be a broad peak, characteristic of amides.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of an organic molecule, providing information about the chemical environment, connectivity, and spatial relationships of atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons. Based on the proposed structure, the following proton signals are expected:
| Proton Label | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-N | 7.5-8.5 | Broad singlet | 1H |
| H-3' | 7.3-7.4 | Doublet of doublets | 1H |
| H-5' | 7.0-7.1 | Doublet of doublets | 1H |
| H-4' | 6.9-7.0 | Doublet of doublets | 1H |
| H-6 | 4.5-4.6 | Doublet of doublets | 1H |
| H-2a | 4.2-4.3 | Doublet | 1H |
| H-2b | 4.1-4.2 | Doublet | 1H |
| H-5a | 3.8-3.9 | Doublet of doublets | 1H |
| H-5b | 3.6-3.7 | Doublet of doublets | 1H |
The protons of the thiophene ring are expected to appear in the aromatic region, with characteristic coupling constants. The protons on the morpholinone ring will be in the aliphatic region, and their diastereotopic nature will likely result in complex splitting patterns.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will indicate the number of chemically distinct carbon environments.
| Carbon Label | Chemical Shift (δ, ppm) |
| C-3 (C=O) | 168-172 |
| C-2' | 140-145 |
| C-5' | 127-129 |
| C-3' | 126-128 |
| C-4' | 125-127 |
| C-2 | 68-72 |
| C-6 | 55-60 |
| C-5 | 45-50 |
2D NMR Spectroscopy
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between nuclei.
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COSY (Correlation Spectroscopy): This experiment will reveal proton-proton couplings, confirming the connectivity within the morpholinone ring and the thiophene ring. For instance, correlations will be observed between H-5a/H-5b and H-6, and among the thiophene protons H-3', H-4', and H-5'.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of each carbon atom that bears a proton.
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HMBC (Heteronuclear Multiple Bond Correlation): This is a key experiment for establishing the overall connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds away. The following diagram illustrates the critical HMBC correlations that would confirm the link between the thiophene ring and the morpholinone ring.
Caption: Key expected HMBC correlations for 6-(Thiophen-2-yl)morpholin-3-one.
A strong correlation between the proton at C-6 of the morpholinone ring and the carbons of the thiophene ring (C-2' and C-3') would definitively establish the point of attachment.
Structural Confirmation and Data Integration
The final structural elucidation is achieved by integrating the data from all spectroscopic techniques. HRMS provides the molecular formula. IR confirms the presence of key functional groups. ¹H and ¹³C NMR provide the carbon-hydrogen framework, and 2D NMR experiments (COSY, HSQC, and HMBC) establish the precise connectivity of atoms. The convergence of all these data points provides a self-validating and unambiguous confirmation of the structure of 6-(Thiophen-2-yl)morpholin-3-one.
Caption: Confirmed structure of 6-(Thiophen-2-yl)morpholin-3-one.
Experimental Protocols
High-Resolution Mass Spectrometry (HRMS)
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Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
-
Data Acquisition: Infuse the sample solution directly into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.
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Data Analysis: Determine the exact mass of the molecular ion peak and use the instrument's software to calculate the elemental composition.
Infrared (IR) Spectroscopy
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Sample Preparation: If the sample is a solid, place a small amount directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition: Record a background spectrum of the empty ATR crystal. Then, record the sample spectrum over a range of 4000-600 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[3]
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Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
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2D NMR Acquisition: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs provided by the spectrometer manufacturer.
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Data Processing and Analysis: Apply a Fourier transform to the acquired data. Phase the resulting spectra and perform baseline correction. Integrate the signals in the ¹H spectrum and reference all spectra to the TMS signal. Analyze the 1D and 2D spectra to assign all proton and carbon signals and determine the molecular structure.
References
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Precise equilibrium structure determination of thiophene (c-C4H4S) by rotational spectroscopy—Structure of a five-membered heterocycle containing a third-row atom - PMC. [Link]
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2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one - MDPI. [Link]
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DFT Studies on Physicochemical Properties and Spectral Data of 2-Thiophene Carboxylic Acid Thiourea Derivatives - MDPI. [Link]
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The “simple” photochemistry of thiophene - AIP Publishing. [Link]
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Experimental and theoretical IR spectra of thiophene.... - ResearchGate. [Link]
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Synthesis, structural elucidation, DNA-PK inhibition, homology modelling and anti-platelet activity of morpholino-substituted-1,3-naphth-oxazines - PubMed. [Link]
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Morpholin-2-one Derivatives via Intramolecular Acid-Catalyzed Hydroamination | Request PDF - ResearchGate. [Link]
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Morpholin-2-one derivatives via intramolecular acid-catalyzed hydroamination - -ORCA. [Link]
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Development of a morpholin-3- one derivative with an improved kinetic profile for imaging monoacylglycerol lipase in the brain. [Link]
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Crystal structure of N-[(morpholin-4-yl)(thiophen-2-yl)methyl]benzamide - PMC - NIH. [Link]
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A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions - MDPI. [Link]
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An updated review on morpholine derivatives with their pharmacological actions. [Link]
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2-MORPHOLIN-4-YL-8-THIOPHEN-3-YL-CHROMEN-4-ONE - precisionFDA. [Link]
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Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews. [Link]
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Unveiling the crystal structure and quantum properties of 6‑bromo-N-pyridin-4-yl-2-thiophen-2-ylquinoline-4-carboxamide: A pro. [Link]
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Crystal structure of 3-(morpholin-4-yl)-1-phenyl-3-(pyridin-2-yl)propan-1-one. [Link]
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Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation - TÜBİTAK Academic Journals. [Link]
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Heterocyclic Analogs of Thioflavones: Synthesis and NMR Spectroscopic Investigations - Semantic Scholar. [Link]
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Supplementary Information - The Royal Society of Chemistry. [Link]
